molecular formula C4H7ClO2S B1358737 Cyclobutanesulfonyl chloride CAS No. 338453-16-0

Cyclobutanesulfonyl chloride

Cat. No.: B1358737
CAS No.: 338453-16-0
M. Wt: 154.62 g/mol
InChI Key: REWZIICPWFGXJJ-UHFFFAOYSA-N
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Description

Cyclobutanesulfonyl chloride is an organosulfur compound with the molecular formula C4H7ClO2S. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonyl derivatives, which are valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanesulfonyl chloride can be synthesized through the reaction of cyclobutyl alcohol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding sulfonyl chloride:

C4H7OH+SOCl2C4H7ClO2S+HCl+SO2\text{C4H7OH} + \text{SOCl2} \rightarrow \text{C4H7ClO2S} + \text{HCl} + \text{SO2} C4H7OH+SOCl2→C4H7ClO2S+HCl+SO2

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.

    Addition Reactions: It can participate in addition reactions with various organic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Scientific Research Applications

Cyclobutanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonate derivatives, which can then interact with various molecular targets and pathways. The specific effects depend on the nature of the nucleophile and the resulting product .

Comparison with Similar Compounds

Cyclobutanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • Methanesulfonyl chloride (CH3SO2Cl)
  • Benzenesulfonyl chloride (C6H5SO2Cl)
  • Tosyl chloride (p-CH3C6H4SO2Cl)

Uniqueness:

Properties

IUPAC Name

cyclobutanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWZIICPWFGXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627186
Record name Cyclobutanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338453-16-0
Record name Cyclobutanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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